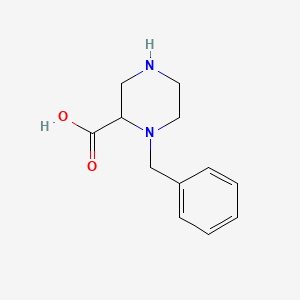

1-Benzylpiperazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzylpiperazine-2-carboxylic acid is a chemical compound belonging to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and toxic effects. The compound’s molecular formula is C12H16N2O2, and it has a molecular weight of 220.27 g/mol .

Wirkmechanismus

Target of Action

1-Benzylpiperazine-2-carboxylic acid, also known as BZP, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.

Mode of Action

BZP has a mixed mechanism of action. It acts on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . BZP has amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Biochemical Pathways

It is known that bzp’s interaction with the serotonergic and dopaminergic systems can lead to changes in mood, cognition, and physiological processes .

Pharmacokinetics

It is known that bzp is a central nervous system (cns) stimulant with around 10% of the potency of d-amphetamine . The bioavailability of BZP is currently unknown .

Result of Action

The molecular and cellular effects of BZP’s action are primarily related to its stimulant properties. It can lead to increased alertness, euphoria, and changes in mood and cognition . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Action Environment

The action, efficacy, and stability of BZP can be influenced by various environmental factors. It’s important to note that the misuse of BZP and its derivatives can lead to significant health risks .

Vorbereitungsmethoden

1-Benzylpiperazine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Industrial production methods often involve the use of Grignard reagents, where the reaction of a Grignard reagent with carbon dioxide yields a metal carboxylate, followed by protonation to give the carboxylic acid .

Analyse Chemischer Reaktionen

1-Benzylpiperazine-2-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents used in these reactions include KMnO4 for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzylpiperazine-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Vergleich Mit ähnlichen Verbindungen

1-Benzylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:

Piperazine: A simpler compound with a six-membered ring containing two nitrogen atoms.

Benzylpiperazine: Known for its stimulant properties and similar mechanism of action.

1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with distinct pharmacological properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other piperazine derivatives.

Biologische Aktivität

1-Benzylpiperazine-2-carboxylic acid (1-BZP-2-COOH) is a compound belonging to the piperazine family, notable for its potential biological activities. This article explores its chemical structure, biological properties, and research findings related to its pharmacological effects.

Chemical Structure

1-BZP-2-COOH features a six-membered piperazine ring with two nitrogen atoms, a benzyl group attached to one nitrogen, and a carboxylic acid group linked to the second carbon atom in the ring. This unique structure suggests potential for various biological interactions and chemical modifications.

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Functional Groups | Piperazine, Benzyl, Carboxylic Acid |

Anticancer Activity

1-BZP-2-COOH is being investigated for its anticancer properties. Preliminary studies suggest that derivatives of piperazine can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines. The presence of the carboxylic acid group may enhance the compound's ability to interact with biological targets involved in cancer progression .

The exact mechanism of action for 1-BZP-2-COOH remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Similar compounds have shown activity by modulating serotonin and dopamine receptors, which are critical in various physiological processes .

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the anticancer effects of piperazine derivatives. It was found that modifications to the piperazine ring could lead to enhanced potency against tumor cells. While 1-BZP-2-COOH was not specifically tested, the findings underscore the importance of structural modifications in developing effective anticancer agents .

Pharmacological Profile

Research has indicated that benzylpiperazine (BZP), a related compound, exhibits stimulant properties akin to amphetamines, affecting serotonin and dopamine pathways. Although 1-BZP-2-COOH may not share all these effects, its structural characteristics suggest it could influence similar neurotransmitter systems .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

1-benzylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-8-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSDYZKPLWDUGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674227 |

Source

|

| Record name | 1-Benzylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180285-25-0 |

Source

|

| Record name | 1-Benzylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.